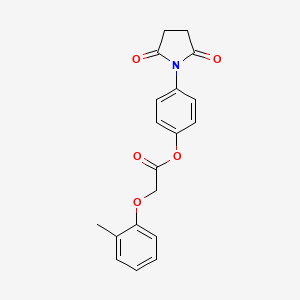![molecular formula C15H12BrNO3 B5784522 1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)
1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NBV and has a molecular formula of C15H11BrN2O3. NBV belongs to the family of nitroaromatic compounds, which are widely used in the pharmaceutical, agricultural, and chemical industries.
作用机制
NBV exerts its anti-cancer activity by inhibiting tubulin polymerization, which is a critical step in cell division. NBV binds to the colchicine site on tubulin, which prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. The anti-cancer activity of NBV has been demonstrated in vitro and in vivo, suggesting its potential as a novel anti-cancer agent.
Biochemical and Physiological Effects:
NBV has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, NBV has been reported to have anti-inflammatory, anti-oxidant, and anti-microbial properties. NBV has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter.
实验室实验的优点和局限性
One of the main advantages of NBV is its potent anti-cancer activity, which makes it a promising candidate for the development of novel anti-cancer drugs. NBV is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of NBV is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several potential future directions for the research on NBV. One of the areas of interest is the development of novel drug delivery systems for NBV, which can improve its solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of NBV with other anti-cancer agents, which can enhance its anti-cancer activity. Additionally, the development of NBV-based imaging agents for cancer diagnosis and treatment monitoring is another promising direction for future research.
Conclusion:
In conclusion, 1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene is a chemical compound that has shown promising potential in various scientific fields, particularly in cancer research. The synthesis of NBV is relatively straightforward, and its anti-cancer activity has been demonstrated in vitro and in vivo. NBV has also been shown to exhibit various biochemical and physiological effects, making it a versatile compound for research purposes. However, further research is needed to fully understand the potential of NBV and its applications in various fields.
合成方法
The synthesis of NBV involves the reaction between 4-bromobenzyl alcohol and 2-nitrobenzaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of NBV as a yellow solid. The yield of NBV can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学研究应用
NBV has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of NBV is in the field of cancer research. NBV has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of NBV involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation.
属性
IUPAC Name |
1-[(4-bromophenyl)methoxy]-2-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-14-7-5-12(6-8-14)11-20-15-4-2-1-3-13(15)9-10-17(18)19/h1-10H,11H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGVDYRZFAFUJW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromobenzyl)oxy]-2-[(E)-2-nitroethenyl]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5784446.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5784457.png)
![5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5784464.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5784468.png)
![2-(4-isopropylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5784476.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5784492.png)
![dimethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate](/img/structure/B5784497.png)


![5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)
![2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one oxime 1-oxide](/img/structure/B5784533.png)
